4-Azahomoadamantane hydrochloride
Overview
Description
4-Azahomoadamantane hydrochloride is a nitrogen-containing analog of adamantane, where one or more nitrogen atoms replace carbon atoms in the structure. This substitution results in unique chemical and physical properties, such as increased solubility in water compared to adamantane. The compound has garnered significant interest due to its potential biological activity and applications in various fields .
Biochemical Analysis
Biochemical Properties
4-Azahomoadamantane hydrochloride plays a significant role in various biochemical reactions due to its interaction with several enzymes, proteins, and other biomolecules. The compound exhibits less lipophilicity compared to its adamantane analogs, which affects its interaction with biological targets and bioavailability . It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. Additionally, this compound can form complexes with proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the activity of key signaling molecules, leading to changes in cellular responses . Furthermore, this compound has been found to impact gene expression, potentially altering the transcriptional profile of cells and affecting their metabolic state .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes . These molecular interactions underpin the biochemical and cellular effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decline over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of temporal dynamics in its biochemical analysis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways . At higher doses, it can induce toxic or adverse effects, including disruptions in cellular homeostasis and metabolic imbalances . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful consideration in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can modulate the activity of key metabolic enzymes, influencing the production and utilization of metabolites . These interactions highlight the compound’s role in maintaining cellular metabolism and energy balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these transporters, affecting its bioavailability and efficacy . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound exhibits distinct subcellular localization, which can affect its activity and function . The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s mode of action and its impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azahomoadamantane hydrochloride typically involves the preparation of triamines from tris(oxymethyl)methane and its homologs. This is followed by the synthesis and reduction of the corresponding triazides, and the interaction of the resulting triamine with various carbonyl-containing compounds .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Azahomoadamantane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and other oxidants.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various reagents, depending on the desired substitution, are employed.
Major Products: The major products formed from these reactions include oximes, amines, and substituted derivatives .
Scientific Research Applications
4-Azahomoadamantane hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing new compounds with potential biological activity.
Biology: Studied for its interaction with biological targets and bioavailability.
Medicine: Investigated for its potential therapeutic properties, including antiviral and antitumor activities.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 4-Azahomoadamantane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s nitrogen atoms play a crucial role in its binding affinity and selectivity towards biological targets. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Adamantane: The parent compound, which lacks nitrogen atoms.
Diazaadamantane: Contains two nitrogen atoms, offering different chemical and physical properties.
Triazaadamantane: Contains three nitrogen atoms, further altering its properties.
Uniqueness: 4-Azahomoadamantane hydrochloride is unique due to its specific nitrogen substitution pattern, which imparts distinct solubility, reactivity, and biological activity compared to its analogs .
Properties
IUPAC Name |
4-azatricyclo[4.3.1.13,8]undecane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N.ClH/c1-7-2-9-3-8(1)5-10(4-7)11-6-9;/h7-11H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUZOWODHWUJKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)NC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20947120 | |
Record name | 4-Azatricyclo[4.3.1.1~3,8~]undecane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20947120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24280-74-8 | |
Record name | 4-Azatricyclo(4.3.1.1(sup 3,8))undecane, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024280748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Azatricyclo[4.3.1.1~3,8~]undecane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20947120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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